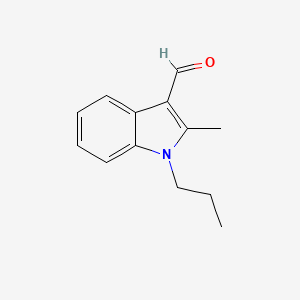
4-(tert-Butyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a tert-butyl group attached to the fourth position of the nicotinaldehyde structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)nicotinaldehyde typically involves the formylation of 4-tert-butylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of sulfuric acid.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: 4-(tert-Butyl)nicotinic acid.
Reduction: 4-(tert-Butyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. Additionally, the tert-butyl group can influence the compound’s lipophilicity, affecting its interaction with cell membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzaldehyde: Similar in structure but lacks the pyridine ring.
4-tert-Butylpyridine: Lacks the aldehyde group but shares the pyridine ring and tert-butyl group.
Nicotinaldehyde: Lacks the tert-butyl group but shares the aldehyde and pyridine ring.
Uniqueness
4-(tert-Butyl)nicotinaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group on the nicotinaldehyde scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
1211583-57-1 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
4-tert-butylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-4-5-11-6-8(9)7-12/h4-7H,1-3H3 |
Clave InChI |
MDVFXHYSGONCSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=NC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


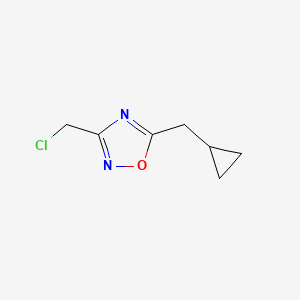
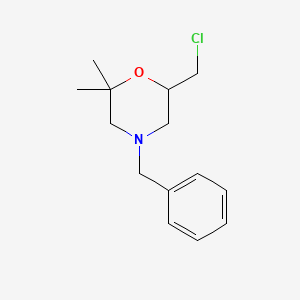
![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B13110755.png)

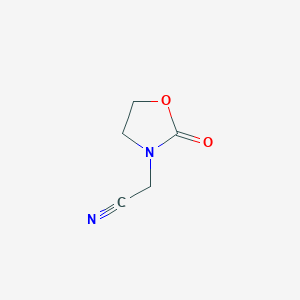
![2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)

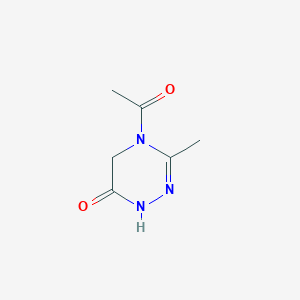
![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)
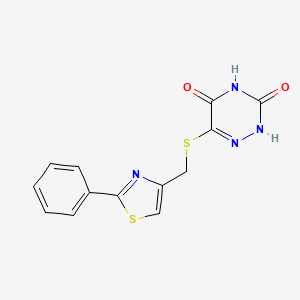

![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
